
1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Overview
Description
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 99651-37-3) is a heterocyclic organic compound with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol . It features a triazole ring substituted with a methyl group at the 1-position and an aldehyde functional group at the 5-position. This compound is primarily utilized as a building block in organic synthesis, particularly for designing pharmaceuticals, agrochemicals, and advanced materials . Its synthesis involves the reaction of 1-methyl-1H-1,2,4-triazole with isopropyl magnesium chloride in tetrahydrofuran (THF) under argon, followed by aldehyde functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzyl alcohol with formaldehyde under basic conditions . Another method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and oxidation, with careful control of temperature, pressure, and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the triazole ring under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and its analogs:
Key Differences and Implications
Substituent Position and Reactivity: The position of the methyl group significantly influences electronic properties. In the 1-methyl derivative, the methyl group adjacent to the aldehyde may stabilize the triazole ring via steric or electronic effects, whereas the 3-methyl isomer (CAS 56804-98-9) could exhibit distinct reactivity due to altered resonance effects .
Functional Group Impact :
- The aldehyde group in this compound enables condensation reactions (e.g., formation of hydrazones or Schiff bases), making it valuable for synthesizing heterocyclic scaffolds .
- Replacing the aldehyde with a carboxylic acid (CAS 815588-93-3) shifts reactivity toward peptide coupling or salt formation, expanding utility in metallo-organic frameworks or polymer chemistry .
Synthetic Accessibility :
- The 1-methyl derivative is synthesized via Grignard reagent-mediated aldehyde formation , while the carboxylic acid analog likely requires oxidation of the aldehyde or direct carboxylation .
Safety and Handling :
- The 3-methyl isomer (CAS 56804-98-9) carries hazard statements H302-H319-H335 (harmful if swallowed, eye irritation, respiratory irritation), whereas safety data for the 1-methyl derivative emphasize storage under inert conditions (2–8°C) to prevent degradation .
Biological Activity
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The chemical structure of this compound includes a triazole ring with a methyl group and an aldehyde functional group. This configuration is crucial for its biological interactions.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various fungi and bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by 16-fold .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
---|---|---|---|
Candida albicans | 0.0156 | Fluconazole | 0.25 |
Staphylococcus aureus (MRSA) | 0.25 | Vancomycin | 0.68 |
Anti-inflammatory Activity
Research indicates that derivatives of 1-methyl-1H-1,2,4-triazole can modulate inflammatory responses. In vitro studies have demonstrated that these compounds can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Table 2: Cytokine Inhibition by Triazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Compound 3a | 50 | 45 |
Compound 3b | 65 | 60 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to active sites of enzymes such as carbonic anhydrase and cytochrome P450, affecting their activity and leading to therapeutic effects.
- Cell Signaling Modulation : The compound can influence cellular signaling pathways by modulating kinase activities, which are pivotal in regulating various cellular functions .
Case Studies
A recent study evaluated the anti-inflammatory properties of several triazole derivatives in animal models. The results indicated that at lower doses, these compounds exhibited significant therapeutic effects without notable toxicity .
Another study focused on the synthesis of new derivatives containing propanoic acid moieties that demonstrated enhanced anti-inflammatory and antimicrobial activities compared to their precursors .
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?
Level: Basic
Answer: The Vilsmeier-Haack reaction is a widely used method for synthesizing triazole carbaldehydes. For analogous compounds like 1-aryl-5-chloro-pyrazole-4-carbaldehydes, this involves reacting a triazole precursor with DMF and POCl₃ under controlled conditions (50–60°C, 4–6 hours). Yield optimization focuses on stoichiometric ratios (e.g., 1:2 molar ratio of precursor to POCl₃) and inert atmospheres to minimize side reactions. Post-reaction quenching with ice-water and purification via recrystallization (ethanol/water) are critical steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Level: Basic
Answer:
- IR Spectroscopy: A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group. Triazole ring vibrations appear between 1500–1600 cm⁻¹.
- ¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm. Triazole protons (positions 1, 2, 4) appear as singlets or doublets between δ 7.5–8.5 ppm. The methyl group (N–CH₃) shows a singlet near δ 3.8 ppm.
- ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, while triazole carbons range from δ 140–160 ppm .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound, particularly regarding hydrogen bonding patterns?
Level: Advanced
Answer:
- Refinement Tools: Use SHELXL for high-resolution refinement, employing restraints for disordered atoms and validating with R-factors (<5% for high-quality data).
- Hydrogen Bond Analysis: Apply graph set analysis (e.g., Etter’s rules) to categorize motifs like D (onor)–H ⋯A (cceptor) interactions. Tools like Mercury or CrystalExplorer aid in visualizing networks.
- Twinning/Disorder: Check for twinning using PLATON and refine with TWIN/BASF commands in SHELX .
Q. What strategies are recommended for elucidating reaction mechanisms involving this compound in nucleophilic addition reactions?
Level: Advanced
Answer:
- Kinetic Studies: Monitor reaction progress via in-situ NMR or HPLC to identify intermediates.
- Isotopic Labeling: Use ¹³C-labeled aldehyde groups to track nucleophilic attack sites.
- Computational Modeling: Employ DFT (e.g., Gaussian) to calculate transition states and activation energies. For example, nucleophilic substitution with phenols (as in pyrazole analogs) proceeds via a two-step mechanism under basic conditions .
Q. How does the electronic nature of substituents on the triazole ring influence the reactivity of the aldehyde group?
Level: Intermediate
Answer: Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase the electrophilicity of the aldehyde, enhancing reactivity in condensation reactions. Conversely, electron-donating groups (e.g., –CH₃, –OCH₃) reduce reactivity but improve solubility in polar solvents. For example, bromoalkyl substituents (as in related triazoles) alter solubility and biological activity .
Table 1: Comparison of Triazole Derivatives
Compound | Substituent | Aldehyde Reactivity | Solubility (Polar Solvents) |
---|---|---|---|
This compound | –CH₃ (N1) | Moderate | Moderate (DMSO, EtOH) |
5-(Bromoalkyl)-analog | –Br (C5) | High | Low |
3-Nitro-analog | –NO₂ (C3) | Very High | Low |
Data inferred from structural analogs in . |
Q. What are the best practices for determining the crystal structure of this compound using single-crystal X-ray diffraction?
Level: Advanced
Answer:
- Crystal Growth: Use slow evaporation from ethanol/acetone mixtures to obtain high-quality single crystals.
- Data Collection: Collect at low temperature (100 K) to minimize thermal motion. Ensure completeness >95% and redundancy >4.
- Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms. Validate with CheckCIF and generate ORTEP diagrams (WinGX) for publication .
Q. What common impurities arise during synthesis, and how can they be identified and removed?
Level: Basic
Answer:
- Impurities: Unreacted triazole precursors or oxidized by-products (e.g., carboxylic acids).
- Detection: HPLC (C18 column, MeOH:H₂O mobile phase) or TLC (Rf comparison).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water, 1:3 ratio) .
Q. How can computational methods predict the stability and tautomeric forms of this compound?
Level: Advanced
Answer:
- Tautomer Stability: Perform DFT calculations (B3LYP/6-311+G**) to compare energies of possible tautomers (e.g., aldehyde vs. enol forms).
- Solvent Effects: Use PCM models to simulate solvent interactions (e.g., DMSO vs. water).
- Validation: Correlate computed NMR shifts with experimental data (δ < 0.5 ppm deviation) .
Properties
IUPAC Name |
2-methyl-1,2,4-triazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNZAZUTPLWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545270 | |
Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99651-37-3 | |
Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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